8-Chloro-2-phenylquinoline

Overview

Description

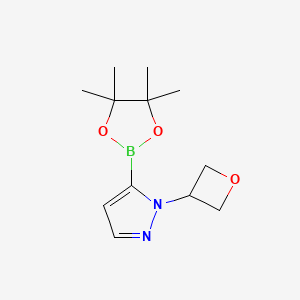

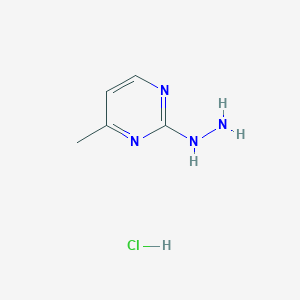

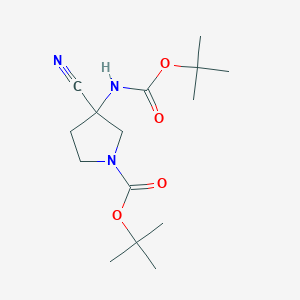

8-Chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of 8-Chloro-2-phenylquinoline consists of a benzene ring fused with a pyridine ring, which is characteristic of quinoline compounds . The presence of a chlorine atom at the 8th position and a phenyl group at the 2nd position differentiates it from other quinoline derivatives .Chemical Reactions Analysis

Quinoline derivatives, including 8-Chloro-2-phenylquinoline, are known to undergo various chemical reactions. They exhibit reactivity similar to benzene and pyridine ring systems, undergoing both nucleophilic and electrophilic substitution reactions .Scientific Research Applications

- Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown promise as antimalarial agents. They interfere with the parasite’s heme detoxification process, inhibiting its growth and survival .

- Researchers have explored the anticancer properties of 8-Chloro-2-phenylquinoline and its derivatives. Some 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives exhibited excellent anticancer activities .

- Additionally, certain quinoline derivatives have been synthesized as novel Raf kinase inhibitors with potent and selective antitumor effects .

- Quinoline compounds, including 8-Chloro-2-phenylquinoline, have demonstrated antibacterial and antifungal activities. They may serve as potential leads for developing new antimicrobial agents .

- The quinoline scaffold has been investigated for its cardiotonic effects. Although specific studies on 8-Chloro-2-phenylquinoline are limited, its structural similarity to other quinolines suggests potential cardiovascular applications .

- Quinoline derivatives exhibit anti-inflammatory and analgesic activities. While more research is needed on 8-Chloro-2-phenylquinoline specifically, its quinoline core may contribute to these effects .

- Quinoline-based compounds have been investigated for their impact on the CNS. Although data on 8-Chloro-2-phenylquinoline are scarce, its quinoline structure hints at possible neurological applications .

Antimalarial Activity

Anticancer Potential

Antibacterial and Antifungal Effects

Cardiovascular Research

Anti-Inflammatory and Analgesic Properties

Central Nervous System (CNS) Research

Future Directions

Quinoline derivatives, including 8-Chloro-2-phenylquinoline, have shown potential in various fields such as medicinal chemistry, due to their broad spectrum of bioactivity . Future research could focus on exploring the biological activities of 8-Chloro-2-phenylquinoline and its potential applications in drug development .

Mechanism of Action

Target of Action

8-Chloro-2-phenylquinoline is a derivative of quinoline, a class of compounds known to have a wide range of biological and pharmacological activities . The primary targets of quinolines are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process for DNA replication and transcription . As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The inhibition of gyrase and topoisomerase IV enzymes disrupts the DNA supercoiling process, which is part of the DNA replication and transcription pathways . This disruption prevents the bacteria from replicating its DNA and expressing its genes, leading to cell death .

Pharmacokinetics

These properties suggest that 8-Chloro-2-phenylquinoline may also exhibit similar pharmacokinetic characteristics .

Result of Action

The result of 8-Chloro-2-phenylquinoline’s action is the inhibition of bacterial growth and proliferation. By blocking the DNA supercoiling process, the compound prevents the bacteria from replicating and expressing its genes, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of 8-Chloro-2-phenylquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with 8-Chloro-2-phenylquinoline, altering its effectiveness .

properties

IUPAC Name |

8-chloro-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGJUCPERSZNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601445 | |

| Record name | 8-Chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745064-23-7 | |

| Record name | 8-Chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)